molecular formula C17H20F2N2O3 B2669720 N-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361810-16-2

N-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No. B2669720
CAS RN: 2361810-16-2
M. Wt: 338.355
InChI Key: VARXWEHXQAZTLZ-UHFFFAOYSA-N
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Description

“N-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]-1-prop-2-enoylpiperidine-4-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common feature in many pharmaceutical drugs. The compound also contains a 2,6-difluorophenyl group, which suggests that it may have unique reactivity or biological activity due to the presence of the fluorine atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by factors such as the arrangement of the atoms and the types of bonds between them. For example, a compound with a similar difluorophenyl group was found to have both aromatic rings effectively coplanar with an interplanar angle of 0.7(2)° .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, a compound with a similar difluorophenyl group was found to undergo oxidative polymerization in the presence of a catalyst and an oxidizing agent .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, a compound with a similar difluorophenyl group was found to have a boiling point of 60 °C/10 mmHg and a refractive index of n20/D 1.4928 .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. For example, a compound with a similar difluorophenyl group was found to be harmful if swallowed and cause skin and eye irritation .

Future Directions

The future research directions for this compound could include further investigation into its synthesis, properties, and potential applications. For example, a compound with a similar difluorophenyl group was used in a study to achieve aryl-heteroaryl formation via RhIII-catalyzed ortho-C(sp2)–H heteroarylation .

properties

IUPAC Name

N-[2-(2,6-difluorophenyl)-2-hydroxyethyl]-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N2O3/c1-2-15(23)21-8-6-11(7-9-21)17(24)20-10-14(22)16-12(18)4-3-5-13(16)19/h2-5,11,14,22H,1,6-10H2,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARXWEHXQAZTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)NCC(C2=C(C=CC=C2F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]-1-prop-2-enoylpiperidine-4-carboxamide

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